2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is known for its diverse biological activities, including antitumor, antibacterial, and CNS depressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a suitable thiol compound under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . Additionally, the use of catalysts like iodine can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Catalysts: Iodine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves the inhibition of key enzymes and signaling pathways. It targets enzymes such as tyrosine kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin (mTOR), which are crucial for cell proliferation and survival . By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.
Pyrido[4,3-d]pyrimidine: Known for its antimicrobial and antifungal properties.
Uniqueness
2-({4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide stands out due to its unique combination of biological activities, including antitumor, antibacterial, and CNS depressive properties . Its ability to inhibit multiple cancer-related enzymes and pathways makes it a promising candidate for anticancer drug development .
Properties
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-4-6-13(7-5-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFRLOCJOLGAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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